![molecular formula C15H18O2S2 B12635596 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one CAS No. 922160-78-9](/img/structure/B12635596.png)
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is an organic compound characterized by its unique structure, which includes a dithiol-2-one core and a phenyl group substituted with a 3-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of 5-methyl-2-(3-methylbutoxy)phenyl derivatives with dithiol reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the dithiol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one to dithiolanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiol-2-one core can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-[4-(3-methylbutoxy)phenyl]-2,4-imidazolidinedione: Shares a similar phenyl group but has an imidazolidinedione core.
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one: Similar structure but different functional groups.
Uniqueness
This compound is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
922160-78-9 |
|---|---|
Molecular Formula |
C15H18O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[5-methyl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
InChI |
InChI=1S/C15H18O2S2/c1-10(2)6-7-17-13-5-4-11(3)8-12(13)14-9-18-15(16)19-14/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
VIXRRPVJPIWSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


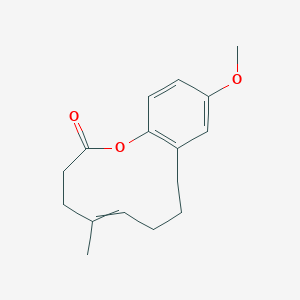
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
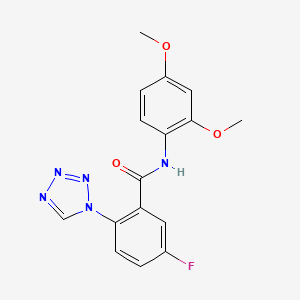
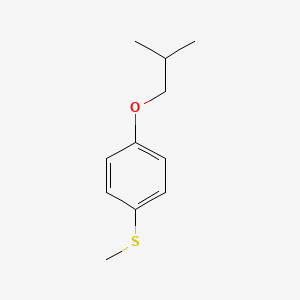
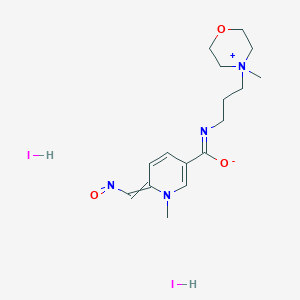
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
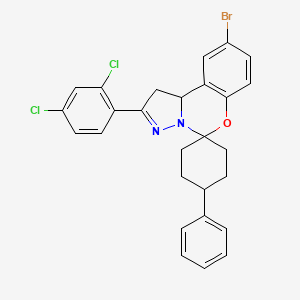
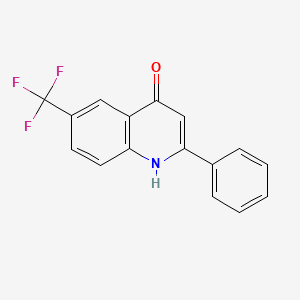
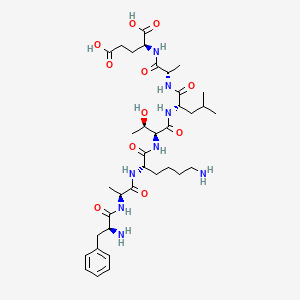
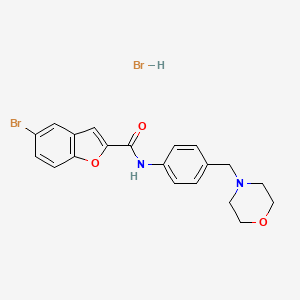
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
